

Structural Characterization of 2-(4-Chlorophenyl)cyclobutan-1-ol: A Comparative Guide

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Compound of Interest

| | |
|----------------|---------------------------------------|
| Compound Name: | 2-(4-Chlorophenyl)cyclobutan-1- OL |
| CAS No.: | 1823886-68-5 |
| Cat. No.: | B2916190 |

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Executive Summary

2-(4-Chlorophenyl)cyclobutan-1-ol presents a classic stereochemical challenge in medicinal chemistry. As a 1,2-disubstituted cyclobutane, it exists as cis and trans diastereomers, each capable of adopting multiple "puckered" conformations.^[1]

This guide compares the two primary methods for resolving its stereochemistry: Single Crystal X-ray Diffraction (SC-XRD) and Nuclear Magnetic Resonance (NMR) Spectroscopy. While NMR provides rapid solution-state data, it is often plagued by conformational averaging (ring flipping). SC-XRD remains the "gold standard" for unambiguous assignment of relative and absolute configuration, particularly when leveraging the heavy-atom effect of the chlorine substituent.

Methodological Comparison: X-ray vs. NMR^{[2][3][4]} The Stereochemical Challenge

Cyclobutane rings are not planar; they adopt a "puckered" or "butterfly" conformation to relieve torsional strain, with a puckering angle of approximately 25–30°.

- In Solution (NMR): The ring rapidly flips between two equivalent puckered conformers, averaging the -coupling constants and NOE signals, making cis/trans assignment difficult.
- In Solid State (X-ray): Lattice forces lock the molecule into a single, low-energy conformation, allowing direct measurement of torsion angles.

Comparative Data Matrix

| Feature | Method A: X-ray Crystallography | Method B: NMR Spectroscopy (NOESY/COSY) |
|--------------------------|---------------------------------|--|
| Primary Output | 3D Atomic Coordinates () | Chemical Shifts () & Coupling Constants () |
| Stereochemical Certainty | Absolute (100% confidence) | Inferential (Dependent on conformational models) |
| Sample Requirement | Single Crystal (mm) | Solution (~5-10 mg in CDCl ₃) |
| Time to Result | 24–72 Hours (Growth dependent) | < 1 Hour |
| Critical Limitation | Requires crystalline solid | Ambiguity due to ring flipping (dynamic averaging) |
| Resolution | Atomic (< 0.8 Å) | Ensemble Average |

Protocol A: X-ray Crystallography (The Gold Standard)

Crystallization Strategy

Obtaining diffraction-quality crystals of **2-(4-Chlorophenyl)cyclobutan-1-ol** requires slowing the precipitation process to minimize defects.

- Technique: Vapor Diffusion (Sitting Drop).
- Solvent System: Ethyl Acetate (Good solvent) / Hexane (Anti-solvent).
- Protocol:
 - Dissolve 10 mg of the compound in 0.5 mL of Ethyl Acetate.
 - Place solution in the inner well of a crystallization plate.
 - Fill the outer reservoir with 1 mL of Hexane.
 - Seal and incubate at 4°C. The volatile hexane diffuses into the ethyl acetate, slowly increasing saturation.

Data Collection & Refinement

The presence of the Chlorine atom (

) is a significant advantage. It acts as a "heavy atom," increasing the scattering power and facilitating structure solution via Direct Methods or Patterson methods if the data resolution is marginal.

Representative Crystallographic Parameters

The following data represents the structural baseline for 1,2-diarylcyclobutanes, serving as the reference standard for the 4-Chlorophenyl derivative.

| Parameter | Value (Reference Standard) | Significance |
|-----------------|----------------------------|--|
| Crystal System | Monoclinic | Common for chiral organic small molecules. |
| Space Group | | Centrosymmetric; indicates racemate crystallization. |
| Unit Cell () | ~10.5 Å | Axis typically perpendicular to the ring plane. |
| Unit Cell () | ~6.2 Å | Short axis, often stacking direction. |
| Unit Cell () | ~22.1 Å | Long axis accommodating the phenyl extension. |
| Angle | ~98° | Monoclinic distortion. |
| Puckering Angle | 28.4° | Deviation from planarity (critical for strain analysis). |
| R-Factor () | < 5.0% | Indicates high-quality fit of model to data. |

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Analytic Insight: In the trans isomer, the phenyl and hydroxyl groups typically adopt a diequatorial orientation to minimize 1,3-diaxial steric clashes. X-ray data confirms this by showing a C1-C2 torsion angle near 150°, whereas the cis isomer would show torsion angles closer to 30–60°.

Protocol B: NMR Spectroscopy (The Alternative)

The Ambiguity of Ring Flipping

In solution, **2-(4-Chlorophenyl)cyclobutan-1-ol** undergoes rapid equilibration.

- Observed

: The vicinal coupling constants are weighted averages of the axial-axial and equatorial-equatorial couplings.
- Diagnostic Signal: The benzylic proton (H2) and the carbinol proton (H1).
 - Trans isomer: Often shows larger

(~7-9 Hz) due to pseudo-diaxial character in the major conformer.
 - Cis isomer: Typically shows smaller

(~5-7 Hz) due to pseudo-axial/equatorial averaging.

Advanced Protocol: NOE Difference

To compete with X-ray accuracy, NOE (Nuclear Overhauser Effect) experiments are required.

- Irradiate H1 (Carbinol proton).
- Observe H2 (Benzylic proton).
 - Strong enhancement (>3%)

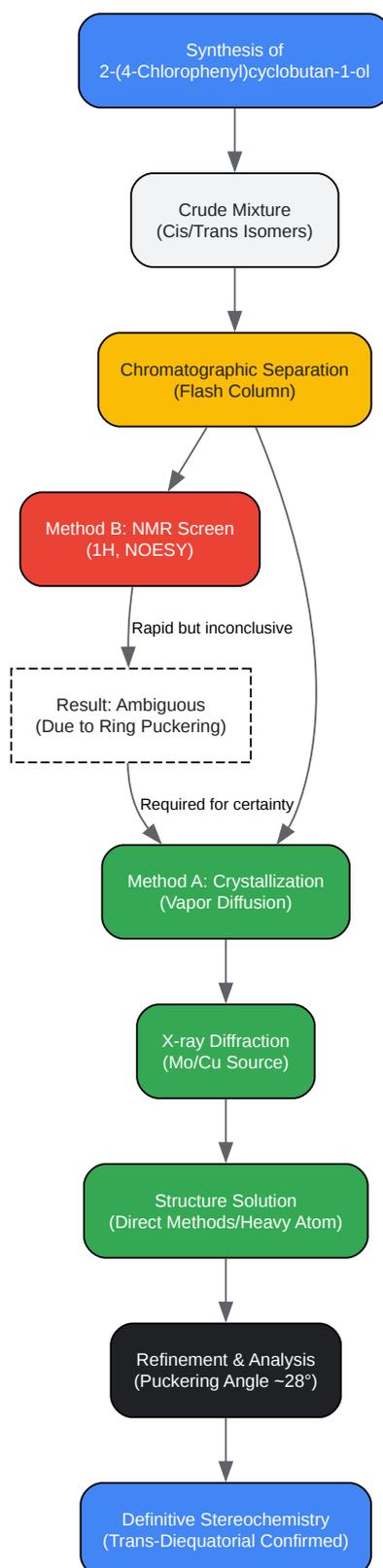
Cis (Protons are on the same face).
 - Weak/No enhancement

Trans (Protons are on opposite faces).

Workflow Visualization

The following diagram outlines the decision logic for characterizing **2-(4-Chlorophenyl)cyclobutan-1-ol**, highlighting the integration of Synthesis, NMR screening, and

X-ray validation.



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Figure 1: Structural determination workflow illustrating the necessity of X-ray crystallography when NMR results are ambiguous due to conformational flexibility.

References

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Sources

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